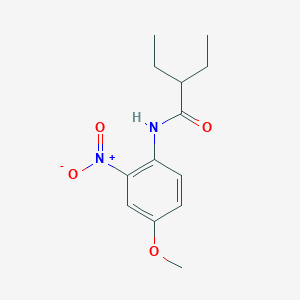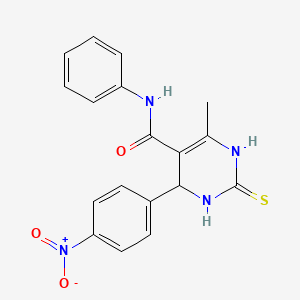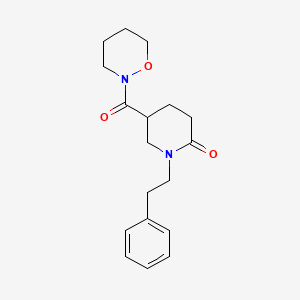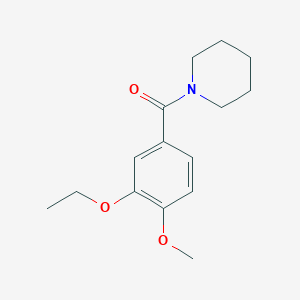
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide, also known as Bromadol or BDPC, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent painkiller that is structurally similar to fentanyl and tramadol. BDPC has been the subject of scientific research due to its potential as a new pain medication and its unique mechanism of action.
Mechanism of Action
BDPC acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
BDPC has been shown to have a high binding affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. It has also been found to have a longer half-life than other opioids, which may contribute to its longer duration of action. BDPC has been shown to produce respiratory depression, similar to other opioids, but to a lesser extent.
Advantages and Limitations for Lab Experiments
BDPC has several advantages for laboratory experiments. It is highly potent and has a longer duration of action than other opioids, making it useful for studying the mechanisms of opioid action. However, its high potency also makes it difficult to work with, and it may pose a risk to researchers if not handled properly.
Future Directions
There are several future directions for BDPC research. One area of interest is its potential as a treatment for chronic pain. Another area of interest is its potential use in combination with other drugs, such as non-opioid analgesics or drugs that target different receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of BDPC and its effects on the body.
Synthesis Methods
The synthesis of BDPC involves the reaction of 4-bromobenzaldehyde with 2-methyl-3-phenylpropanal in the presence of sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield BDPC.
Scientific Research Applications
BDPC has been studied for its potential use as a pain medication. In animal studies, it has been shown to be more potent than morphine and fentanyl in relieving pain. It has also been found to have a longer duration of action than other opioids, making it a promising candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFZEIGWMIYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)


![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
